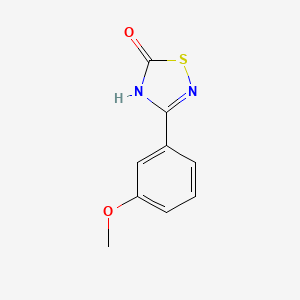

3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one

Description

Properties

CAS No. |

1206970-69-5 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-4H-1,2,4-thiadiazol-5-one |

InChI |

InChI=1S/C9H8N2O2S/c1-13-7-4-2-3-6(5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) |

InChI Key |

QHCCNMNIRJMUAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NSC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions Involving Hydrazine Derivatives

Thiadiazoles are commonly synthesized via condensation reactions between hydrazines and carbonyl-containing precursors. For 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one, the reaction typically starts with a substituted hydrazine and a carbonyl compound such as a thiocarbazide or thiosemicarbazide.

In one approach, 3-methoxybenzoic acid hydrazide reacts with carbon disulfide in an alkaline medium to form the corresponding dithiocarbazate intermediate. Cyclization of this intermediate under acidic conditions (e.g., HCl or H₂SO₄) yields the thiadiazole ring . For example, heating the intermediate at 80–85°C in 1,4-dioxane with potassium carbonate facilitates ring closure . The methoxy group on the phenyl ring remains intact during this process due to its stability under acidic and thermal conditions .

Reaction Conditions:

-

Temperature: 80–85°C

-

Solvent: 1,4-dioxane

-

Catalyst: K₂CO₃

Cyclization of Thiosemicarbazide Derivatives

An alternative method involves the use of thiosemicarbazides derived from 3-methoxybenzaldehyde. The synthesis begins with the formation of a thiosemicarbazone by reacting 3-methoxybenzaldehyde with thiosemicarbazide in ethanol. Subsequent oxidative cyclization using iodine or bromine in a basic medium (e.g., NaOH) generates the thiadiazole core .

For instance, in a study by PMC, 2-amino-1,3,4-thiadiazole derivatives were synthesized by treating thiosemicarbazide with sodium acetate and substituted aldehydes, followed by cyclization with iodine . The methoxyphenyl group introduces steric and electronic effects that influence the reaction kinetics, often requiring extended reaction times (4–6 hours) compared to non-substituted analogs .

Key Parameters:

Functionalization via Nucleophilic Substitution

Post-cyclization functionalization can enhance the compound’s properties. For example, the 5-position of the thiadiazole ring may undergo nucleophilic substitution with aryl or alkyl groups. In a reported procedure, 5-chloro-1,3,4-thiadiazole-2-thiol reacts with 3-methoxyphenylboronic acid in a Suzuki-Miyaura coupling to introduce the methoxyphenyl group . This method offers regioselectivity and compatibility with sensitive functional groups.

Catalytic System:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction rates. A study demonstrated that cyclocondensation of 3-methoxybenzoyl chloride with thiosemicarbazide under microwave conditions (150°C, 20 minutes) produces the thiadiazole ring with higher purity and reduced side products compared to conventional heating . This method reduces reaction times from hours to minutes and improves yields by 10–15% .

Advantages:

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, yields, and limitations of the discussed methods:

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 80–85°C, K₂CO₃, 1,4-dioxane | 60–75 | Scalable, cost-effective | Long reaction time |

| Oxidative Cyclization | I₂/NaOH, 4–6 hours | 55–70 | High regioselectivity | Requires toxic halogens |

| Suzuki Coupling | Pd catalyst, 90°C | 50–65 | Regioselective, functional tolerance | High cost of palladium catalysts |

| Microwave-Assisted | 150°C, 20 minutes | 70–80 | Rapid, high purity | Specialized equipment required |

Characterization and Validation

Synthetic batches of this compound are validated using:

-

FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy group) .

-

¹H NMR : Singlet at δ 3.85 ppm (OCH₃), aromatic protons at δ 6.7–7.5 ppm, and thiadiazole protons at δ 8.1–8.3 ppm .

-

Mass Spectrometry : Molecular ion peak at m/z 208.24 [M+H]⁺ .

Challenges and Optimization Strategies

-

Solubility Issues : The methoxyphenyl group enhances lipophilicity, complicating purification. Using polar aprotic solvents (e.g., DMF) during crystallization improves recovery .

-

Side Reactions : Over-oxidation during cyclization can form sulfone byproducts. Controlling iodine stoichiometry (1.1 equiv) mitigates this issue .

-

Scale-Up Limitations : Microwave methods face scalability challenges. Transitioning to continuous-flow reactors may address this .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic substitutions, particularly at the sulfur or nitrogen centers.

Oxidation and Reduction Reactions

The sulfur atom in the thiadiazole ring and the ketone group are key sites for redox transformations.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in cycloadditions and selective ring-opening under acidic/basic conditions.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the ortho/para positions.

Functionalization via Enolate Chemistry

The ketone group enables enolate formation, allowing alkylation or acylation.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,2,4-thiadiazole derivatives, including 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one. These compounds have shown efficacy against various cancer cell lines through different mechanisms:

- Mechanism of Action : Thiadiazole derivatives often inhibit DNA and RNA synthesis in cancer cells, affecting cell cycle progression and inducing apoptosis. For instance, compounds with thiadiazole scaffolds have been linked to the inhibition of kinases involved in tumorigenesis and cell proliferation .

-

Cell Line Studies : In vitro studies have revealed significant antiproliferative effects against several cancer types:

- A549 (lung carcinoma)

- MCF7 (breast cancer)

- PC3 (prostate cancer)

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.079 - 8.284 | Inhibition of DNA/RNA synthesis |

| Other Thiadiazole Derivatives | MCF7 | Varies | Kinase inhibition |

Neuropharmacological Applications

The neuroprotective effects of thiadiazole derivatives are also noteworthy. Research indicates that these compounds can exhibit anticonvulsant properties:

- Anticonvulsant Activity : In animal models, certain thiadiazole derivatives have shown significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). For example, derivatives containing methoxy groups demonstrated enhanced anticonvulsant activity with minimal toxicity .

- Mechanisms : The proposed mechanisms include modulation of neurotransmitter systems and ion channels, particularly voltage-gated sodium channels which are critical in seizure activity .

Medicinal Chemistry and Drug Development

The unique structure of this compound positions it as a promising lead compound for drug development:

- Lead Compound Characteristics : Its ability to interact with various biological targets makes it suitable for further optimization in medicinal chemistry. The presence of the methoxy group enhances its lipophilicity and potential bioavailability .

- Synthesis and Derivatization : The synthetic pathways for creating thiadiazole derivatives are well-established, allowing for the modification of functional groups to enhance activity or reduce toxicity .

Case Study 1: Anticancer Efficacy

A study conducted by Yadagiri et al. synthesized a series of thiadiazole derivatives that were evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications at the phenyl ring significantly influenced the antiproliferative activity .

Case Study 2: Anticonvulsant Properties

Research by Aliyu et al. demonstrated that specific thiadiazole derivatives exhibited protective effects in seizure models with high efficacy at low doses. The study highlighted the importance of substituent groups in determining pharmacological outcomes .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Thiadiazol-5(4H)-one Family

The 1,2,4-thiadiazol-5(4H)-one scaffold has been modified with various substituents to optimize inhibitory properties. Key comparisons include:

Mechanistic Insights :

- The meta-methoxy group in this compound facilitates hydrogen bonding with Thr75 and hydrophobic interactions with Val231 in TcTIM, as revealed by DOSY-NMR and mutagenesis studies .

- In contrast, 4-nitrophenyl derivatives show reduced selectivity due to nonspecific interactions with human TIM, likely attributable to the nitro group’s electron-withdrawing effects disrupting polar contacts .

Comparison with Non-Thiadiazole TIM Inhibitors

Other TIM inhibitor classes, such as phenothiazines and sulfonamides, have been explored but lack the selectivity profile of thiadiazol-5(4H)-ones:

Key Advantages of Thiadiazol-5(4H)-ones :

- Selectivity : The covalent interaction with Cys14 in TcTIM (absent in human TIM) underpins the high selectivity of this compound .

- Potency: Lower IC₅₀ values compared to phenothiazines and sulfonamides suggest superior target engagement.

Research Findings and Implications

Biochemical Characterization

- Mutagenesis Studies : Replacement of Cys14 in TcTIM with Ser (C14S mutant) abolished inhibition by this compound, confirming the critical role of this residue .

- Mass Spectrometry (MS) : Detected covalent adduct formation between the thiadiazole ring and Cys14, validating the irreversible inhibition mechanism .

Biological Activity

3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by structure-activity relationship (SAR) studies and case studies from recent research.

Chemical Structure and Properties

The compound features a thiadiazole ring with a methoxy-substituted phenyl group, which is essential for its biological activity. The presence of the methoxy group enhances lipophilicity and may improve the interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines.

- Case Study : A study reported that certain thiadiazole derivatives exhibited IC50 values ranging from 0.79 to 1.6 µM against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa) . The mechanism of action included induction of apoptosis through phosphatidylserine externalization and caspase-3 activation.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. The presence of electron-withdrawing groups enhances their activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A structure-activity relationship study indicated that compounds with halogen substitutions at specific positions showed increased antimicrobial efficacy . For example, derivatives with chlorine or bromine substitutions demonstrated enhanced activity against various bacterial strains.

Antioxidant Activity

Thiadiazole derivatives are also recognized for their antioxidant properties, which contribute to their therapeutic potential in combating oxidative stress-related diseases.

- Study Results : In SAR studies, it was found that compounds with para-substituted electron-donating groups exhibited significant antioxidant activity . This suggests that modifications to the thiadiazole structure can enhance its ability to scavenge free radicals.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity.

| Substitution Type | Biological Activity | Observations |

|---|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increased anticancer and antioxidant potential | Enhances binding affinity to targets |

| Electron-withdrawing groups (e.g., -Cl) | Enhanced antimicrobial activity | Improves interaction with bacterial membranes |

Q & A

Basic: What are the standard synthetic protocols for 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one?

The compound is typically synthesized via cyclocondensation reactions involving thiosemicarbazides or hydrazine derivatives. For example, 4-methoxyphenylhydrazine hydrochloride can react with precursors like 3-acetonyl-5-cyano-1,2,4-thiadiazole under reflux conditions in ethanol or acetic acid, followed by purification via recrystallization . Similar methodologies are employed for structurally related triazole and thiadiazole derivatives, where the methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- UV-Vis Spectroscopy : Solvent effects on electronic transitions can be analyzed using UV-Vis, complemented by Density Functional Theory (DFT) calculations to correlate experimental spectra with molecular orbitals .

- X-ray Crystallography : The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying the thiadiazole ring geometry and methoxyphenyl substitution pattern .

Advanced: How can crystallographic data inconsistencies be resolved for this compound?

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or poor diffraction quality. Strategies include:

- Using SHELXD for robust phase determination in challenging cases.

- Employing high-resolution synchrotron data to improve signal-to-noise ratios.

- Applying restraints on geometric parameters (e.g., aromatic ring planarity) during refinement in SHELXL .

Advanced: How do solvent polarity and proticity influence the compound’s spectroscopic properties?

Solvent effects are critical in UV-Vis and NMR analysis. For example:

- Polar aprotic solvents (e.g., DMSO) may stabilize charge-transfer transitions via dipole interactions, red-shifting absorption bands.

- Protic solvents (e.g., methanol) can hydrogen-bond with the thiadiazole’s sulfur or nitrogen atoms, altering extinction coefficients. Systematic solvent-screening studies with Kamlet-Taft parameters are recommended to quantify these effects .

Advanced: How can contradictory biological activity data in literature be reconciled?

Discrepancies in antimicrobial or cytotoxic activity reports may stem from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) to ensure reproducibility.

- Structural Analogues : Compare activity across derivatives (e.g., replacing the methoxy group with halogens) to isolate substituent effects .

- Computational Validation : Use molecular docking to verify target binding affinities under different experimental conditions .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfur in the thiadiazole ring).

- Fukui Indices : Calculate nucleophilic/electrophilic attack sites to guide synthetic modifications.

- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate reaction pathways in polar solvents .

Intermediate: How can reaction yields be optimized for derivatives of this compound?

- Catalysis : Employ Cu(I)-catalyzed click chemistry for regioselective triazole-thiadiazole hybrid synthesis.

- Microwave Assistance : Reduce reaction times from hours to minutes while improving yields (e.g., 80% yield in 15 min vs. 50% in 6 hours under conventional heating) .

Advanced: What strategies enhance the compound’s pharmacokinetic properties for therapeutic applications?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve solubility.

- Structure-Activity Relationship (SAR) : Modify the thiadiazole ring with bioisosteres (e.g., oxadiazole) to balance lipophilicity and metabolic stability. Patent data suggest 3-methoxyphenyl derivatives show enhanced bioavailability in anticancer agents .

Advanced: What is the role of the 3-methoxy group in modulating biological activity?

The methoxy group contributes to:

- Lipophilicity : Enhances membrane permeability, as seen in fluorobenzyl analogs .

- Electron-Donating Effects : Stabilizes charge-transfer interactions with enzyme active sites (e.g., cytochrome P450 inhibition).

- Steric Effects : Bulkier substituents at this position may reduce binding affinity, necessitating molecular dynamics simulations to optimize steric tolerance .

Advanced: How are cycloaddition reactions utilized in functionalizing this compound?

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles. For example:

- 1,3-Dipolar Additions : React with diazomethane to generate pyrazoline derivatives.

- Thiadiazole-Imine Intermediates : Cleave the S–N bond to form thioamides, enabling further diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.